
1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid , also known by its systematic name 1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylic acid , is a chemical compound with the molecular formula C₁₁H₁₅FN₂ . It belongs to the class of fluorinated building blocks and plays a crucial role in the synthesis of various biologically active molecules .
Applications De Recherche Scientifique
Structural Analysis and Synthesis
Experimental and Theoretical Analysis of Intermolecular Interactions : Derivatives of 1,2,4-triazoles, including those with fluorobenzyl groups, have been synthesized and characterized, revealing various intermolecular interactions crucial for their biological activity and crystalline structure. These interactions include C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions. The study provides insight into the structural basis of these compounds' interactions, supported by Hirshfeld surfaces and quantum mechanical calculations (Shukla et al., 2014).
Biological Activity and Applications
Antimicrobial Agents : Novel compounds derived from 1,2,4-triazole with substitutions at the 4-position have been synthesized and evaluated for their antimicrobial activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. These studies highlight the potential use of these derivatives as antimicrobial agents, demonstrating moderate to good activities (Jadhav et al., 2017).
Anticancer Agents : A series of halogenated benzylindazole-3-carboxylic acids, related to the structural motif of 1-(4-Fluorobenzyl)-1H-1,2,4-triazole-3-carboxylic acid, have shown potent antispermatogenic activity, indicating potential applications in cancer therapy (Corsi et al., 1976).
Mechanistic Insights and Chemical Properties
π-Hole Tetrel Bonding Interactions : The synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives, including phenyl and fluoro substituents, show significant self-assembled structures mediated by O⋯π-hole tetrel bonding interactions. These findings offer a deeper understanding of the molecular interactions and properties of triazole derivatives (Ahmed et al., 2020).
Supramolecular Interactions : Research on 1,2,3-triazoles, including derivatives of the compound , emphasizes their diverse supramolecular interactions and applications in coordination chemistry, highlighting the complexation of anions and the versatility of triazole as a functional unit in designing molecular structures with specific properties (Schulze & Schubert, 2014).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-8-3-1-7(2-4-8)5-14-6-12-9(13-14)10(15)16/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOXZHZWWUBZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


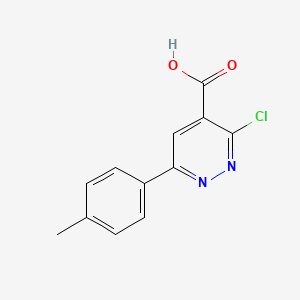

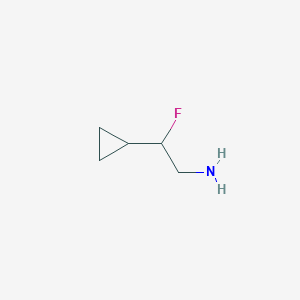
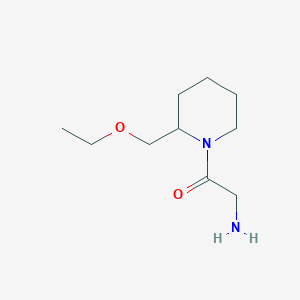
![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)
![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)


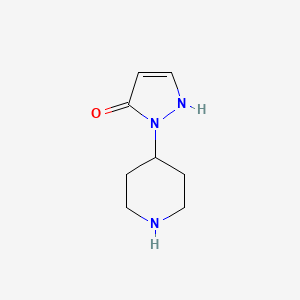
![Methyl 2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B1472350.png)

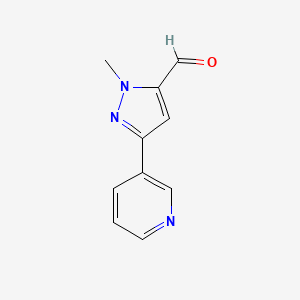
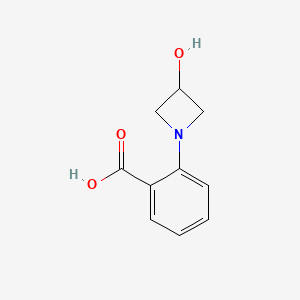
![3-[(6-Cyclopropylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1472355.png)
